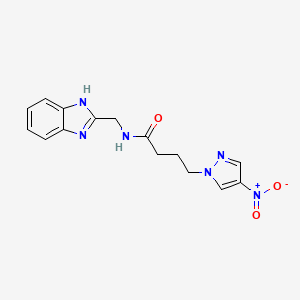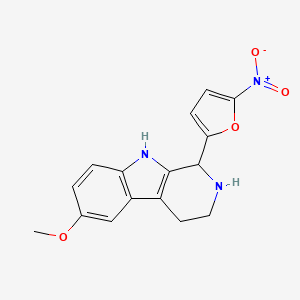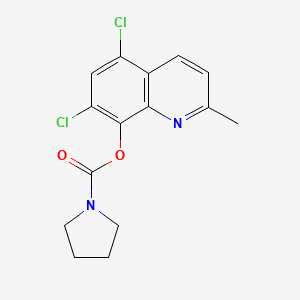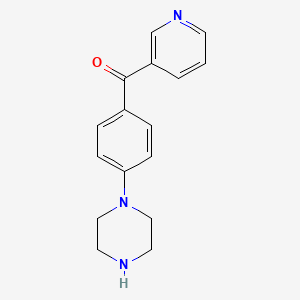![molecular formula C23H33NO3S B11068300 N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B11068300.png)
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-2-methoxy-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that features an adamantane moiety, a methoxy group, and a methylsulfanyl group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach includes the use of microwave irradiation to optimize the synthesis process, significantly increasing yields and reducing reaction times .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins. Molecular docking studies have shown that the compound can bind to specific active sites, blocking the function of essential viral components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Uniqueness
N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methylsulfanyl groups enhances its reactivity and potential therapeutic applications compared to other adamantane derivatives .
Properties
Molecular Formula |
C23H33NO3S |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyloxy)-2-methylpropan-2-yl]-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C23H33NO3S/c1-22(2,24-21(25)19-6-5-18(28-4)10-20(19)26-3)14-27-23-11-15-7-16(12-23)9-17(8-15)13-23/h5-6,10,15-17H,7-9,11-14H2,1-4H3,(H,24,25) |
InChI Key |
LCEUTFMNLWAYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11068221.png)


![Quinoline, 2-methyl-4-[5-(2-methyl-3-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B11068230.png)

![5-(3,4-Difluorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068248.png)
![Benzamide, 2-methoxy-N-(1-methylethyl)-5-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11068264.png)
![4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11068271.png)

![11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one](/img/structure/B11068279.png)

![Ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11068307.png)
![3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B11068315.png)
![1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester](/img/structure/B11068318.png)
